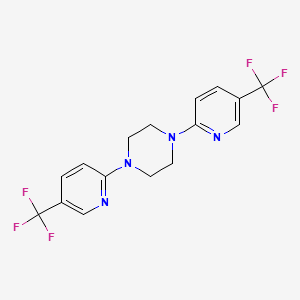

1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine

Description

1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine is a piperazine derivative featuring two 5-(trifluoromethyl)-2-pyridyl substituents at the 1- and 4-positions of the piperazine ring. Piperazine-based compounds are widely recognized in medicinal chemistry for their versatility as pharmacophores, contributing to antibacterial, antiviral, antitumor, and antifungal activities .

Properties

IUPAC Name |

1,4-bis[5-(trifluoromethyl)pyridin-2-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F6N4/c17-15(18,19)11-1-3-13(23-9-11)25-5-7-26(8-6-25)14-4-2-12(10-24-14)16(20,21)22/h1-4,9-10H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJPVXBIUDRQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The yields of these reactions can range from 81% to 91% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like DBU and oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the trifluoromethyl groups.

Scientific Research Applications

Medicinal Chemistry

1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it suitable for drug design.

Anticancer Activity

Research indicates that compounds with similar piperazine structures exhibit anticancer properties. For instance, studies have shown that piperazine derivatives can inhibit specific kinases involved in cancer progression. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is beneficial for drug development .

Antibacterial Properties

Compounds related to this compound have demonstrated antibacterial activity against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in developing new antibiotics .

Material Science

The unique chemical structure of this compound makes it a candidate for material synthesis, particularly in creating advanced polymers and coatings.

Supramolecular Chemistry

The compound has been explored as a ligand in metal complexation, which is crucial for developing new materials with specific electronic or optical properties. The trifluoromethyl groups enhance the stability of these complexes .

Polymerization Initiators

Due to its reactivity, this compound can serve as an initiator in polymerization processes, contributing to the synthesis of fluorinated polymers that possess desirable properties such as thermal stability and chemical resistance .

Drug Development Case Study

A recent study focused on synthesizing derivatives of this compound aimed at enhancing anticancer activity. The synthesized compounds were tested against various cancer cell lines, showing promising results with IC50 values indicating effective inhibition of cell proliferation .

Material Synthesis Case Study

Another case involved using this compound in the synthesis of fluorinated polymers. The study demonstrated that incorporating this compound into polymer matrices significantly improved their mechanical properties and thermal stability compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the trifluoromethyl groups can enhance binding affinity and selectivity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between 1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine and selected analogs:

| Compound Name | Core Structure | Substituents | Key Functional Groups | Molecular Weight* |

|---|---|---|---|---|

| This compound | Piperazine | Two 5-(trifluoromethyl)pyridyl groups | Pyridine, CF3 | ~440.3 g/mol |

| 1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine | Piperazine | Two benzoyl groups with Cl and isobutoxy | Benzoyl, Cl, ether | ~578.4 g/mol |

| 1,4-Bis(trifluoromethyl)piperazine | Piperazine | Two CF3 groups on piperazine ring | CF3 (directly on ring) | ~226.1 g/mol |

| 1,4-Bis(4-fluorophenylsulfonyl)piperazine | Piperazine | Two 4-fluorophenylsulfonyl groups | Sulfonyl, F | ~428.4 g/mol |

| 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine | Piperazine | Single 5-(trifluoromethyl)pyridyl group | Pyridine, CF3 | ~261.3 g/mol |

*Calculated based on molecular formulas where available.

Key Observations :

- Trifluoromethylpyridyl vs.

- Symmetry: The bis-substituted trifluoromethylpyridyl design contrasts with mono-substituted analogs (e.g., ), which may reduce conformational flexibility but improve target specificity .

- Sulfur-Containing Groups : Compounds like 1,4-bis(4-fluorophenylsulfonyl)piperazine () prioritize sulfonyl groups for hydrogen bonding, differing from the hydrophobic CF3-pyridyl motif .

Comparison Insights :

- Fluorination vs. Coupling : The target compound’s synthesis likely involves nucleophilic aromatic substitution, contrasting with direct fluorination methods () .

- Scalability : Higher yields are reported for fluorinated analogs (85% in ), whereas bis-pyridyl derivatives may require optimized coupling conditions.

Pharmacological Activities

Activity Trends :

Biological Activity

1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine core substituted with trifluoromethylated pyridine groups. This unique structure contributes to its interaction with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of piperazine derivatives, including those with trifluoromethyl substitutions. For instance, compounds similar to this compound have shown significant inhibition of bacterial enzymes crucial for cell viability. Specifically, derivatives have demonstrated submicromolar inhibition of bacterial Sfp-phosphopantetheinyl transferases (PPTases), which are essential for bacterial metabolism and virulence .

Table 1: Antibacterial Activity of Piperazine Derivatives

| Compound Name | Target Enzyme | IC50 (µM) | Bacterial Strain |

|---|---|---|---|

| ML267 | Sfp-PPTase | <0.1 | Bacillus subtilis |

| Compound 1 | Sfp-PPTase | 0.5 | Staphylococcus aureus |

Antiviral Activity

In addition to antibacterial properties, piperazine derivatives have been investigated for their antiviral activity. A study on novel trifluoromethyl pyridine piperazine derivatives indicated promising results against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). Some compounds exhibited protective activities that were significantly higher than control treatments .

Table 2: Antiviral Activity against TMV and CMV

| Compound Name | EC50 (TMV) µg/mL | Curative Activity (%) | EC50 (CMV) µg/mL | Protective Activity (%) |

|---|---|---|---|---|

| A17 | 250 | 68.6 | 300 | 58.0 |

| A3 | 300 | 61.0 | 350 | 47.8 |

The mechanism by which this compound exerts its biological effects involves interaction with specific protein targets within pathogens. The inhibition of PPTases is particularly noteworthy as it disrupts essential bacterial pathways related to fatty acid synthesis and virulence factor production .

Additionally, the antiviral activity may be attributed to the induction of plant defense mechanisms through the activation of enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), which enhance systemic acquired resistance in plants .

Study on Antibacterial Efficacy

A detailed investigation into the antibacterial efficacy of piperazine derivatives revealed that compounds like ML267 not only inhibited bacterial growth but also displayed selectivity towards bacterial enzymes over human counterparts, minimizing cytotoxic effects .

Study on Antiviral Properties

In a series of bioassays against TMV and CMV, several trifluoromethyl pyridine piperazine derivatives were synthesized and tested. The results indicated that these compounds could significantly reduce viral load in treated plants while enhancing their innate immune responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.